molecular formula C6H13F2NO B6203312 1,1-difluoro-3-methyl-3-(methylamino)butan-2-ol CAS No. 1857169-56-2

1,1-difluoro-3-methyl-3-(methylamino)butan-2-ol

Cat. No.: B6203312
CAS No.: 1857169-56-2
M. Wt: 153.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-3-methyl-3-(methylamino)butan-2-ol is an organic compound with the molecular formula C6H13F2NO. This compound is characterized by the presence of two fluorine atoms, a methyl group, and a methylamino group attached to a butanol backbone. It is a versatile compound with significant applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-difluoro-3-methyl-3-(methylamino)butan-2-ol typically involves the introduction of difluoromethyl groups into the molecular structure. One common method is the difluoromethylation of suitable precursors using difluorocarbene reagents. The reaction conditions often require the presence of a base and a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylation reagents and catalysts to achieve high yields and purity. The process is optimized for scalability and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-3-methyl-3-(methylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

1,1-Difluoro-3-methyl-3-(methylamino)butan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-difluoro-3-methyl-3-(methylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. This compound can modulate various biochemical pathways, making it a valuable tool in research and development .

Comparison with Similar Compounds

  • 1,1-Difluoro-2-methyl-2-(methylamino)propan-1-ol
  • 1,1-Difluoro-3-ethyl-3-(methylamino)butan-2-ol
  • 1,1-Difluoro-3-methyl-3-(ethylamino)butan-2-ol

Uniqueness: 1,1-Difluoro-3-methyl-3-(methylamino)butan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of both difluoromethyl and methylamino groups makes it particularly reactive and versatile in various chemical reactions .

Properties

CAS No.

1857169-56-2

Molecular Formula

C6H13F2NO

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.